(S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol
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Overview
Description
(S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry It is characterized by the presence of a chloro group at the 4-position and a methoxy group at the 3-position on the phenyl ring, along with an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (S)-1-(4-Chloro-3-methoxyphenyl)ethanone, using a chiral reducing agent. The reaction typically takes place under mild conditions, such as room temperature, and in the presence of a solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method ensures high enantioselectivity and yields. The reaction conditions include elevated pressure and temperature, along with the use of a suitable solvent.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: (S)-1-(4-Chloro-3-methoxyphenyl)ethanone
Reduction: (S)-1-(4-Chloro-3-methoxyphenyl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol
- 1-(4-Chloro-3-methoxyphenyl)ethan-1-one
- 1-(4-Chloro-3-methoxyphenyl)ethane
Uniqueness
(S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other structurally similar compounds. The presence of both chloro and methoxy groups also contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H11ClO2 |
---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
(1S)-1-(4-chloro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11ClO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6,11H,1-2H3/t6-/m0/s1 |
InChI Key |
CIYGEXKRGLWWAO-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Cl)OC)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)OC)O |
Origin of Product |
United States |
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